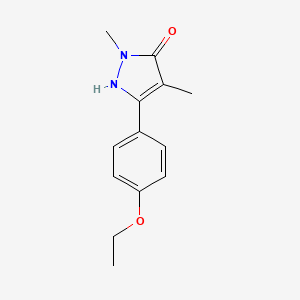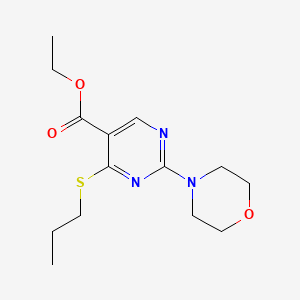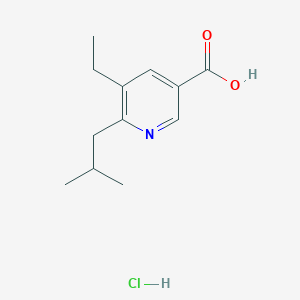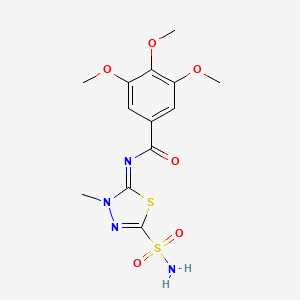![molecular formula C14H13N5O2 B13938620 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 3-(2-amino-4-pyrimidinyl)-1-methyl-, methyl ester](/img/structure/B13938620.png)
1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 3-(2-amino-4-pyrimidinyl)-1-methyl-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 3-(2-amino-4-pyrimidinyl)-1-methyl-, methyl ester is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a potent inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in various cellular processes, including cell proliferation, differentiation, and angiogenesis .
準備方法
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 3-(2-amino-4-pyrimidinyl)-1-methyl-, methyl ester typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors to form the pyrrolo[2,3-b]pyridine core.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through a series of reactions, including oxidation and esterification.
Attachment of the Amino-Pyrimidinyl Group: The amino-pyrimidinyl group is attached via nucleophilic substitution reactions.
Methylation: The final step involves the methylation of the ester group to obtain the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
化学反応の分析
1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 3-(2-amino-4-pyrimidinyl)-1-methyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles.
科学的研究の応用
1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 3-(2-amino-4-pyrimidinyl)-1-methyl-, methyl ester has several scientific research applications:
Cancer Research: As a potent FGFR inhibitor, this compound is studied for its potential in cancer therapy.
Drug Development: The compound serves as a lead molecule for the development of new drugs targeting FGFRs.
Biological Studies: It is used in studies to understand the role of FGFR signaling in various biological processes.
作用機序
The compound exerts its effects by inhibiting the activity of FGFRs. Upon binding to FGFRs, it prevents the receptor from undergoing dimerization and autophosphorylation, thereby blocking downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt. This inhibition disrupts cellular processes like proliferation, migration, and angiogenesis, which are crucial for cancer progression .
類似化合物との比較
1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 3-(2-amino-4-pyrimidinyl)-1-methyl-, methyl ester is unique due to its potent FGFR inhibitory activity. Similar compounds include:
AZD4547: Another FGFR inhibitor with a different chemical structure.
Erdafitinib: An FDA-approved FGFR inhibitor used in cancer therapy.
BGJ-398: A selective FGFR inhibitor with a distinct chemical scaffold.
These compounds share the common feature of targeting FGFRs but differ in their chemical structures and specific inhibitory profiles.
特性
分子式 |
C14H13N5O2 |
|---|---|
分子量 |
283.29 g/mol |
IUPAC名 |
methyl 3-(2-aminopyrimidin-4-yl)-1-methylpyrrolo[2,3-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C14H13N5O2/c1-19-7-9(10-4-6-17-14(15)18-10)11-8(13(20)21-2)3-5-16-12(11)19/h3-7H,1-2H3,(H2,15,17,18) |
InChIキー |
KIUVJFWCTBHHOR-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C2=C(C=CN=C21)C(=O)OC)C3=NC(=NC=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2-((tert-Butoxycarbonyl)amino)-7-chlorobenzo[d]thiazol-4-yl)boronic acid](/img/structure/B13938547.png)


![tert-Butyl 6-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate](/img/structure/B13938556.png)









